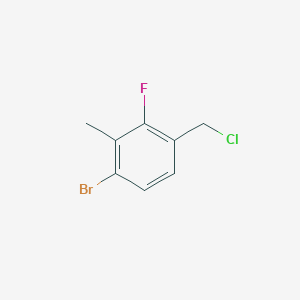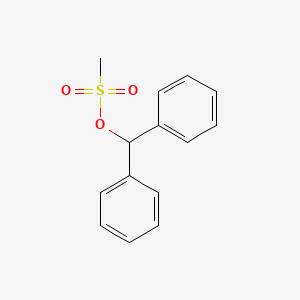
(S)-3-Amino-2-(4-bromobenzyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Amino-2-(4-bromobenzyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a bromobenzyl group attached to the alpha carbon of the amino acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(4-bromobenzyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-bromobenzyl bromide.
Formation of Intermediate: The 4-bromobenzyl bromide is then reacted with a suitable amino acid precursor under controlled conditions to form the desired product.
For example, one method involves the reaction of 4-bromobenzyl bromide with an amino acid derivative in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Amino-2-(4-bromobenzyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromic acid are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, acids, and substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
(S)-3-Amino-2-(4-bromobenzyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of (S)-3-Amino-2-(4-bromobenzyl)propanoic acid involves its interaction with specific molecular targets. The bromobenzyl group allows the compound to bind to certain enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
S-(4-Bromobenzyl)cysteine: This compound features a similar bromobenzyl group but is based on cysteine instead of the amino acid backbone.
4-Bromophenylacetic acid: Another compound with a bromobenzyl group, but with different functional groups attached.
Uniqueness
(S)-3-Amino-2-(4-bromobenzyl)propanoic acid is unique due to its specific structure, which combines the properties of an amino acid with the reactivity of a bromobenzyl group.
Propiedades
Fórmula molecular |
C10H12BrNO2 |
|---|---|
Peso molecular |
258.11 g/mol |
Nombre IUPAC |
(2S)-2-(aminomethyl)-3-(4-bromophenyl)propanoic acid |
InChI |
InChI=1S/C10H12BrNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m0/s1 |
Clave InChI |
GKIMDBLWVUDOQG-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=CC=C1C[C@@H](CN)C(=O)O)Br |
SMILES canónico |
C1=CC(=CC=C1CC(CN)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12949985.png)


![6-Ethyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12949999.png)
![2',3'-Dihydrospiro[azetidine-3,1'-indene]](/img/structure/B12950006.png)




![6-(Trifluoromethyl)-2H-spiro[benzofuran-3,1'-cyclohexan]-4'-one](/img/structure/B12950023.png)

![2-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12950037.png)
![2-[(1H-Benzimidazole-2-carbonyl)amino]benzoic acid](/img/structure/B12950038.png)

